N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Overview
Description
“N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C10H15Cl2N3. It has a molecular weight of 248.15 . This compound is part of a class of organic compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Cl.CNCc1nc2cc(C)ccc2[nH]1
. The InChI key for this compound is MHSHZEMJTUSUGX-UHFFFAOYSA-N
.
Scientific Research Applications
DNA Binding and Fluorescence Imaging
Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds have been extensively utilized for fluorescent DNA staining, enabling analysis in various biological research areas, including plant cell biology for chromosome and nuclear staining, and flow cytometry for DNA content analysis. The utility extends to radioprotective and topoisomerase inhibitory applications, providing a foundation for rational drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimicrobial and Antiparasitic Applications
Benzimidazole derivatives manifest a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antiparasitic effects. These compounds are integral to medicinal chemistry, contributing significantly to the development of novel therapeutic agents. Their versatility is evident in their ability to function as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, and analgesic agents, among others. This underscores their importance in addressing a variety of medical challenges with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).
Chemical Inhibition and Drug Metabolism
Benzimidazole derivatives have been studied for their role as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These studies are crucial for understanding drug-drug interactions (DDIs) and the metabolism of various drugs. By employing selective inhibitors, researchers can elucidate the specific involvement of CYP isoforms in drug metabolism, aiding in the prediction and management of potential DDIs (Khojasteh et al., 2011).
Antifungal and Agricultural Applications
Benzimidazole fungicides play a significant role in agriculture and veterinary medicine due to their specific inhibition of microtubule assembly, acting by binding to the tubulin molecule. This action has been pivotal in the study of fungal cell biology and molecular genetics, utilizing benzimidazoles as tools to explore tubulin structure and microtubule function. Their application extends to the development of strategies for managing plant diseases and enhancing agricultural productivity (Davidse, 1986).
Anticancer Research
Benzimidazole derivatives have demonstrated promising anticancer properties through various mechanisms, including DNA intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin inhibitors. Their structural resemblance to naturally occurring nucleobases like purines contributes to their broad spectrum of biological activities, making them valuable in the design and development of novel anticancer agents (Akhtar et al., 2019).
Future Directions
Benzimidazole derivatives, including “N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride”, continue to be an area of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have varied pharmacological activities . They can target a wide range of biological entities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, and anticonvulsant targets .
Mode of Action
For instance, some benzimidazole compounds bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . This interaction can lead to changes in the DNA structure and function, affecting the cell’s normal processes.
Biochemical Pathways
These could include pathways related to cell division, DNA replication, protein synthesis, and various metabolic processes .
Result of Action
Benzimidazole derivatives are known to have high cytotoxic activities . They can cause changes in cell morphology, induce cell death, and inhibit cell proliferation . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Properties
IUPAC Name |
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHZEMJTUSUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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